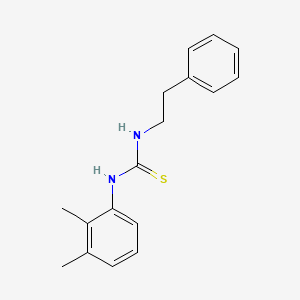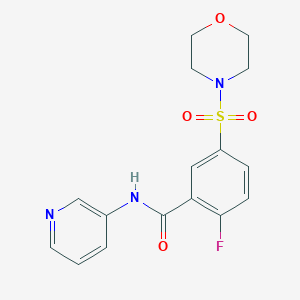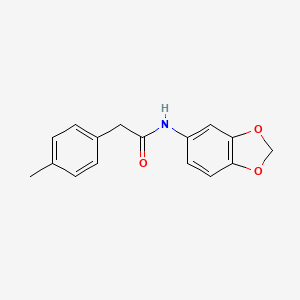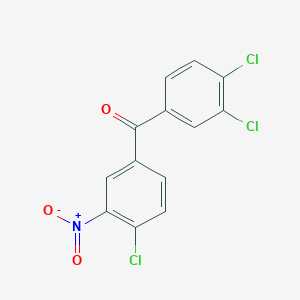
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its antioxidant properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mécanisme D'action
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in cells. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce the production of inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce inflammation and inhibit the activation of NF-κB. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea may not be effective in all types of cells or in all experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders, suggesting that it may be a promising therapeutic agent. Another area of interest is the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in cancer research. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in exploring the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in combination with other antioxidants or therapeutic agents to enhance its effectiveness in protecting cells from oxidative damage and reducing inflammation.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2,3-dimethylaniline with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reacted with phenethylamine to form N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been used in a variety of scientific research applications, including in vitro and in vivo studies. Its antioxidant properties have been shown to be effective in protecting against oxidative stress and reducing the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been used in studies of neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as in studies of cardiovascular disease, cancer, and inflammation.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13-7-6-10-16(14(13)2)19-17(20)18-12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDQBYVUDRXPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)

![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)

![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)